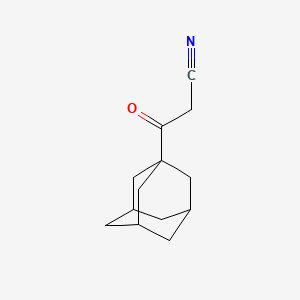

3-(1-Adamantyl)-3-oxopropanenitrile

Description

Contextualization within Adamantane (B196018) Chemistry and β-Keto Nitriles

The adamantane cage is a bulky, three-dimensional structure that can influence the reactivity and properties of a molecule. mdpi.com In 3-(1-Adamantyl)-3-oxopropanenitrile, this sterically demanding group is attached to a β-keto nitrile framework. β-Keto nitriles are characterized by a ketone and a nitrile group separated by a methylene (B1212753) group. This arrangement leads to an acidic α-proton, making them valuable precursors in a variety of carbon-carbon bond-forming reactions. The presence of the adamantyl group can sterically direct these reactions and modify the electronic nature of the keto-nitrile system.

Significance as a Versatile Synthetic Intermediate and Building Block

This compound serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. acs.orgresearchgate.net Its dual functionality—a reactive ketone and a nitrile group—allows for a wide range of chemical transformations. For instance, the ketone can undergo reactions such as reduction, and the nitrile group can be hydrolyzed or participate in cycloaddition reactions. This versatility makes it a valuable building block in the synthesis of various heterocyclic compounds and other adamantane-containing derivatives. mdpi.comresearchgate.net

Historical Overview of Research Pertaining to the Compound

While extensive early research focused on the fundamental chemistry of adamantane itself, the specific investigation of this compound and its applications is a more contemporary area of study. acs.orgorgsyn.org Initial interest in adamantane derivatives was largely driven by their potential pharmacological applications, with amantadine (B194251) being a notable early example. ucla.edu Over time, the focus has expanded to include the development of novel synthetic methodologies and the use of adamantane-containing building blocks in materials science and medicinal chemistry. nih.govuni-luebeck.denih.gov The synthesis of β-keto nitriles, in general, has been an area of active research, with various methods developed for their preparation. rsc.orggoogle.com Research specifically detailing the synthesis and reactivity of this compound has contributed to the broader understanding of how the bulky adamantyl group influences the reactivity of the β-keto nitrile functionality. acs.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H17NO | nih.govchemicalbook.com |

| Molecular Weight | 203.28 g/mol | chemicalbook.com |

| CAS Number | 23938-42-3 | chemenu.comchemicalbook.com |

| Appearance | Not explicitly stated in provided results | |

| Melting Point | Not explicitly stated in provided results | |

| Boiling Point | Not explicitly stated in provided results | |

| Solubility | Not explicitly stated in provided results |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFKYUPAPUUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342835 | |

| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23938-42-3 | |

| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3 1 Adamantyl 3 Oxopropanenitrile

Condensation Reactions Involving Adamantane (B196018) Carboxylic Acid Derivatives

A primary and direct route to 3-(1-adamantyl)-3-oxopropanenitrile involves the Claisen-type condensation of adamantane carboxylic acid esters with acetonitrile (B52724). This approach leverages the acidity of the α-protons of acetonitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion that subsequently attacks the ester carbonyl.

Reactions of Methyl Adamantane-1-carboxylate with Acetonitrile

The reaction between methyl adamantane-1-carboxylate and acetonitrile in the presence of a suitable base is a direct method for the synthesis of this compound. In a study by D'yakova et al. (2015), this condensation was successfully achieved using sodium hydride as the base. patsnap.com The reaction proceeds by the formation of the acetonitrile anion, which then acts as a nucleophile, attacking the carbonyl group of the adamantane ester. Subsequent elimination of the methoxide (B1231860) leaving group yields the target β-ketonitrile. This method has been shown to produce this compound in a good yield of 75%. patsnap.com

Reactions of Methyl (1-Adamantyl)acetate with Acetonitrile

Extending the carbon chain by one methylene (B1212753) unit, methyl (1-adamantyl)acetate has also been investigated as a precursor. The reaction of methyl (1-adamantyl)acetate with acetonitrile, also in the presence of sodium hydride, yields 4-(1-adamantyl)-3-oxobutanenitrile. patsnap.com This reaction follows a similar mechanistic pathway to that of methyl adamantane-1-carboxylate. However, in this case, a notable side product, 2-(1-adamantyl)-N-(E-1-cyanoprop-1-en-2-yl)acetamide, was also isolated in a 22% yield. patsnap.com The formation of this side product suggests a more complex reaction pathway, possibly involving self-condensation of the acetonitrile anion followed by reaction with the adamantyl-containing starting material.

Role of Specific Bases (e.g., Sodium Hydride) in Synthetic Pathways

The choice of base is critical in the condensation of esters with acetonitrile to form β-ketonitriles. Sodium hydride (NaH) is a commonly employed strong, non-nucleophilic base for this transformation. patsnap.comchemenu.com Its primary role is to deprotonate acetonitrile to generate the reactive nucleophilic anion. chemenu.com Unlike alkoxide bases, sodium hydride does not introduce the possibility of transesterification side reactions. nih.gov However, the use of sodium hydride is not without potential complications. It can also act as a reducing agent, which can lead to the formation of byproducts, especially when solvents like dimethylformamide or acetonitrile are used at elevated temperatures. chemenu.com In the context of the synthesis of this compound from methyl adamantane-1-carboxylate, sodium hydride has proven to be an effective base, facilitating the desired condensation reaction in high yield. patsnap.com Other strong bases, such as potassium tert-butoxide and sodium amide, have also been utilized in the synthesis of β-ketonitriles from various esters and nitriles. researchgate.netnih.gov

Alternative Synthetic Routes and Their Development

Beyond the direct condensation of adamantyl esters with acetonitrile, alternative synthetic strategies for this compound have been reported, primarily in the patent literature. These methods often involve different starting materials and reaction sequences.

One patented approach involves the acylation of a cyanoacetate (B8463686) derivative. Specifically, (tert-butyl)cyanoacetate is acylated with adamantane-1-carbonyl chloride in the presence of potassium tert-butoxide. The resulting intermediate undergoes subsequent acid hydrolysis and decarboxylation to afford this compound. This multi-step process was reported to have a total yield of 50%. patsnap.com

Another patented method describes the condensation of acetonitrile with ethyl adamantane-1-carboxylate. In this instance, potassium 2-methylbutan-2-olate is employed as the base. The crude product from this condensation is then further transformed, highlighting a different choice of alkoxide base for this reaction. patsnap.com These alternative routes demonstrate the versatility of synthetic approaches to this key adamantane-containing intermediate.

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. In the academic synthesis of this compound, the work by D'yakova and colleagues provides key insights into reaction efficiency.

Their research demonstrated that the condensation of methyl adamantane-1-carboxylate with acetonitrile using sodium hydride can achieve a respectable yield of 75% for this compound. patsnap.com In the case of the reaction with methyl (1-adamantyl)acetate, the desired product, 4-(1-adamantyl)-3-oxobutanenitrile, was obtained in a 55% yield. patsnap.com The isolation of a significant side product in the latter reaction underscores the importance of reaction control and purification strategies.

General studies on the synthesis of β-ketonitriles have explored various parameters that can be optimized. These include the choice of solvent, reaction temperature, and the specific base used. researchgate.netnih.gov For instance, the use of microwave irradiation has been shown to be effective in the synthesis of some β-ketonitriles, often leading to shorter reaction times and improved yields. nih.gov While not specifically reported for this compound, such techniques could potentially be applied to optimize its synthesis further.

Below is a table summarizing the yields of the target compound and a related derivative as reported in the literature.

| Starting Material | Product | Base | Yield | Reference |

| Methyl adamantane-1-carboxylate | This compound | Sodium Hydride | 75% | patsnap.com |

| Methyl (1-adamantyl)acetate | 4-(1-Adamantyl)-3-oxobutanenitrile | Sodium Hydride | 55% | patsnap.com |

Chemical Reactivity and Mechanistic Studies of 3 1 Adamantyl 3 Oxopropanenitrile

General Reactivity of the β-Keto Nitrile Moiety

The β-keto nitrile group is a versatile functional motif characterized by a ketone and a nitrile group separated by a methylene (B1212753) unit. This arrangement leads to several key reactivity patterns:

Acidity of the α-proton: The methylene protons situated between the ketone and nitrile groups are significantly acidic due to the electron-withdrawing nature of both adjacent functional groups. This allows for easy deprotonation to form a stabilized enolate anion, a potent nucleophile.

Tautomerism: β-Keto nitriles can exist in equilibrium with their enol tautomers. This tautomerization is a crucial aspect of their reactivity, influencing which part of the molecule acts as a nucleophile or electrophile.

Electrophilic and Nucleophilic Centers: The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. Conversely, the enolate form provides a nucleophilic α-carbon. The nitrile group can also participate in reactions, often undergoing hydrolysis or cycloadditions.

The presence of the sterically demanding adamantyl group can influence the accessibility of these reactive sites, potentially leading to regioselective reactions.

Nucleophilic and Electrophilic Transformations

The dual nature of the β-keto nitrile moiety in 3-(1-adamantyl)-3-oxopropanenitrile allows it to participate in both nucleophilic and electrophilic reactions.

As a nucleophile, the enolate of this compound can undergo various alkylation and acylation reactions. For instance, it can be C-alkylated with alkyl halides. rsc.org

Electrophilic transformations often involve the carbonyl group. For example, it can react with nucleophiles like organometallic reagents. The nitrile group can also be an electrophilic center, though it is generally less reactive than the ketone.

A notable transformation is the reaction with hydrazine (B178648) and its derivatives, which serves as a cornerstone for synthesizing heterocyclic compounds.

Table 1: Synthesis of Pyrazole (B372694) Derivatives from this compound and its Analogs

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 1-Adamantyl chalcone | Substituted phenylhydrazine | Pyrazole-based adamantyl heterocyclic compounds | Condensation | nih.gov |

| 1,3-Diketones | Hydrazine | 3,5-Disubstituted pyrazoles | Cyclocondensation | dergipark.org.tr |

| 2-Cyanoacetichydrazide | Ethylacetoacetate | 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanenitrile | Cyclization | kthmcollege.ac.in |

| α,β-Unsaturated hydrazones | - | NH-pyrazoles | Cyclization, 1,2-aryl shift, aromatization, detosylation | organic-chemistry.org |

Cycloaddition Reactions and Annulation Protocols

The β-keto nitrile functionality is a valuable precursor for various cycloaddition and annulation reactions, leading to the formation of diverse heterocyclic systems. These reactions often leverage the ability of the β-keto nitrile to act as a 1,3-bielectrophile or a precursor to other reactive intermediates.

A prominent example is the synthesis of pyrazoles through condensation with hydrazine derivatives. dergipark.org.trresearchgate.net In this reaction, the hydrazine acts as a dinucleophile, attacking both the carbonyl carbon and the nitrile carbon (or its hydrolyzed form) to form the pyrazole ring. The adamantyl group at the 3-position of the starting material becomes a substituent on the resulting pyrazole ring.

Furthermore, β-keto nitriles can participate in [3+2] cycloaddition reactions. For instance, they can react with nitrile oxides to form isoxazoles, although this specific reaction with the adamantyl derivative requires further investigation. figshare.com

Annulation protocols can also be employed to construct more complex fused ring systems. For example, reactions with 1,2-bis(halomethyl)benzenes can lead to cyano-substituted naphthalene (B1677914) derivatives through a rearrangement aromatization of a benzo[c]oxepine intermediate. rsc.org

Mechanistic Insights into Key Transformations and Rearrangements

The mechanisms of reactions involving this compound are often intricate, involving multiple steps and intermediates.

In the formation of pyrazoles from β-keto nitriles and hydrazine, the reaction is believed to proceed through the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile group. Subsequent dehydration and tautomerization lead to the aromatic pyrazole ring. The exact pathway can be influenced by reaction conditions and the substitution pattern of the hydrazine. dergipark.org.trrsc.org

Another mechanistically interesting transformation is the synthesis of substituted naphthalenes. This reaction involves the C-alkylation of the β-keto nitrile with 1,2-bis(halomethyl)benzene to form an intermediate that exists in tautomeric forms. This intermediate then undergoes a rearrangement and aromatization to yield the final naphthalene product. rsc.org

The study of these mechanisms often involves a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to model reaction pathways and transition states.

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-(1-adamantyl)-3-oxopropanenitrile. Each method provides unique insights into the connectivity of atoms and the types of chemical bonds present within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

In ¹H NMR spectra of adamantane (B196018) derivatives, the protons of the adamantyl cage typically appear as a set of broad multiplets in the aliphatic region. chemicalbook.com For this compound, the methylene (B1212753) protons adjacent to the carbonyl group are expected to show a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The adamantyl cage exhibits characteristic signals, and the carbonyl and nitrile carbons appear at distinct downfield shifts, confirming the presence of these functional groups. The chemical shifts of the adamantyl portion are influenced by the substitution pattern.

Table 1: Representative NMR Data for Adamantane-Containing Compounds

| Nucleus | Compound | Chemical Shift (δ, ppm) | Reference |

| ¹H | Adamantane | 1.87 | chemicalbook.com |

| ¹³C | (E)-Stilbene | 127.0, 128.1, 129.1, 129.2, 137.8 | rsc.org |

| ¹³C | 4-Acetylstilbene | 29.6, 126.4, 126.7, 127.4, 128.2, 128.7, 128.8, 131.4, 135.9, 136.6, 141.9, 197.3 | rsc.org |

| ¹³C | (E)-Cinnamonitrile | 97.2, 119.1, 128.3, 130.0, 132.1, 134.4, 151.5 | rsc.org |

This table presents data for related compounds to illustrate typical chemical shift ranges for the structural motifs present in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound. cardiff.ac.uk These methods probe the vibrational modes of molecules, which are characteristic of specific bond types.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C≡N (nitrile) and C=O (ketone) stretching vibrations. The C≡N stretch typically appears in the region of 2200-2300 cm⁻¹, while the C=O stretch for a ketone is found around 1700-1725 cm⁻¹. The adamantyl cage will exhibit characteristic C-H stretching and bending vibrations.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Nitrile (C≡N) | Stretching | 2200 - 2300 | IR, Raman |

| Ketone (C=O) | Stretching | 1700 - 1725 | IR, Raman |

| Alkane (C-H) | Stretching | 2850 - 3000 | IR, Raman |

| Alkane (C-H) | Bending | 1350 - 1470 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. nih.gov For this compound (C₁₃H₁₇NO), the molecular weight is 203.28 g/mol . chemicalbook.com In a mass spectrum, this would be observed as a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing the loss of characteristic fragments such as the adamantyl group or the cyano group.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the adamantyl cage, the orientation of the oxopropanenitrile substituent, and how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.

Tautomeric Equilibrium Studies of this compound and its Derivatives

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for β-ketonitriles like this compound. nih.gov This compound can exist in both a keto form and an enol form. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

The study of tautomeric equilibrium is often carried out using spectroscopic methods, particularly NMR spectroscopy. By analyzing the chemical shifts and integration of signals corresponding to both the keto and enol forms, the relative populations of each tautomer can be determined under various conditions. For instance, in different deuterated solvents, the equilibrium may shift, providing insights into the stabilizing interactions for each form. Computational chemistry methods are also employed to predict the relative stabilities of the tautomers. nih.gov Understanding the tautomeric behavior is essential as the different forms can exhibit distinct reactivity and biological activity.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Precursor for Heterocyclic Compounds

The inherent reactivity of the β-ketonitrile moiety in 3-(1-Adamantyl)-3-oxopropanenitrile allows for its participation in a variety of cyclization and condensation reactions, making it an invaluable precursor for the synthesis of numerous heterocyclic systems.

Synthesis of Pyridines and Pyrimidines

The construction of pyridine and pyrimidine rings, core structures in many biologically active molecules, can be efficiently achieved using this compound. The presence of the activated methylene (B1212753) group and the carbonyl function allows for condensation reactions with various reagents to form these six-membered heterocycles. For instance, in a Hantzsch-type synthesis, this compound can react with an aldehyde and a β-ketoester in the presence of a nitrogen source like ammonia or ammonium acetate to yield dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.

Similarly, the synthesis of adamantyl-substituted pyrimidines can be accomplished through the reaction of this compound with amidines. nih.gov The reaction proceeds via a condensation mechanism, where the amidine provides the N-C-N fragment necessary for the formation of the pyrimidine ring.

Table 1: Synthesis of Adamantyl-Substituted Pyridines and Pyrimidines

| Reagents | Product | Reaction Type |

|---|---|---|

| Aldehyde, β-ketoester, Ammonia | Adamantyl-substituted pyridine | Hantzsch Synthesis |

Formation of Pyrazoles and Isoxazoles

The 1,3-dicarbonyl-like reactivity of this compound makes it an ideal substrate for the synthesis of five-membered heterocyclic compounds such as pyrazoles and isoxazoles.

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of 3-(1-adamantyl)-substituted pyrazoles. nih.gov This reaction is a classic example of a cyclocondensation, where the hydrazine reacts with both the keto and nitrile functionalities to form the pyrazole (B372694) ring. The reaction conditions can be tuned to favor the formation of specific regioisomers.

In a similar fashion, the treatment of this compound with hydroxylamine hydrochloride yields 3-(1-adamantyl)-5-aminoisoxazoles. researchgate.netnih.gov The hydroxylamine initially attacks the carbonyl group, followed by an intramolecular cyclization involving the nitrile group to form the isoxazole ring. researchgate.net

Table 2: Synthesis of Adamantyl-Substituted Pyrazoles and Isoxazoles

| Reagent | Product | Key Reaction |

|---|---|---|

| Hydrazine/Substituted Hydrazine | 3-(1-Adamantyl)pyrazole | Cyclocondensation |

Derivatization to Triazoles and Thiadiazoles

The versatile nitrile group of this compound serves as a key handle for its derivatization into triazole and thiadiazole ring systems. For the synthesis of 1,2,3-triazoles, a common strategy involves the [3+2] cycloaddition reaction between an azide and an alkyne (Click Chemistry). thieme-connect.denih.gov While this compound does not directly contain an alkyne or azide, it can be chemically modified to incorporate these functionalities, thus serving as a precursor to adamantyl-substituted triazoles.

The synthesis of 1,3,4-thiadiazoles can be achieved through the reaction of this compound with thiosemicarbazide (B42300). nih.govchemmethod.com This reaction typically proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the thiadiazole ring.

Synthesis of Indole-Fused Polycycles and Related Systems

While direct applications of this compound in the synthesis of indole-fused polycycles are not extensively documented, its potential in this area is significant. The Friedländer annulation, a powerful method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. wikipedia.orgorganic-chemistry.orgnih.gov this compound, with its reactive methylene group, is a suitable candidate for this reaction, potentially leading to the formation of adamantyl-substituted quinolines, which can be precursors to more complex indole-fused systems. metu.edu.trresearchgate.net The development of synthetic methodologies to access indole-fused polycycles remains an active area of research. nih.govrsc.orgacs.orgbohrium.com

Applications in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. acsgcipr.orgnih.govtcichemicals.com this compound is an excellent substrate for various MCRs.

A notable example is the Gewald reaction, a well-established MCR for the synthesis of highly substituted 2-aminothiophenes. arkat-usa.orgwikipedia.orgresearchgate.netorganic-chemistry.org In this reaction, this compound can react with elemental sulfur and an active methylene compound in the presence of a base to afford a 2-amino-3-cyano-4-(1-adamantyl)thiophene derivative. researchgate.net These thiophene products are themselves versatile intermediates for the synthesis of other complex heterocyclic systems.

Role in Complex Molecular Architecture Construction

The rigid and bulky adamantyl group of this compound plays a crucial role in directing the assembly of complex molecular architectures. Its lipophilic nature can influence the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in medicinal chemistry. researchgate.netnih.gov

The adamantane (B196018) cage can act as a robust anchor or scaffold in supramolecular chemistry, participating in host-guest interactions. nih.govukhsa.gov.uk This property allows for the construction of well-defined, self-assembled structures. Furthermore, the adamantyl group can be used as a building block to create intricate, three-dimensional molecules with potential applications in materials science and nanotechnology. wikipedia.org The derivatization of the heterocyclic compounds synthesized from this compound provides a pathway to complex molecules with unique spatial arrangements and functionalities.

Strategies for Diversity-Oriented Synthesis

The application of this compound as a foundational building block in diversity-oriented synthesis relies on leveraging its inherent reactivity to access a multitude of molecular skeletons. The presence of a ketone, an active methylene group, and a nitrile function within a compact structure allows for the application of various synthetic strategies to rapidly increase molecular complexity and diversity. Key strategies include multicomponent reactions (MCRs), cyclization-based approaches to form diverse heterocyclic cores, and appendage diversification to decorate the molecular scaffolds.

One of the most powerful strategies in DOS is the use of multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. The β-ketonitrile moiety in this compound is particularly well-suited for a variety of MCRs, enabling the one-pot synthesis of highly substituted heterocyclic scaffolds. For instance, the Hantzsch pyridine synthesis and its variations can be employed by reacting the adamantyl building block with an aldehyde and an ammonia source to generate a library of substituted dihydropyridines, which can be further oxidized to the corresponding pyridines. The diversity in this case can be readily achieved by varying the aldehyde component.

Another significant avenue for generating molecular diversity from this compound involves its use in the synthesis of various fused and unfused heterocyclic systems. The active methylene group, flanked by the adamantyl ketone and the nitrile, can participate in condensation reactions with a wide range of binucleophiles and bielectrophiles. For example, reaction with hydrazine derivatives can lead to the formation of pyrazole rings, while condensation with amidines or guanidine can yield pyrimidine scaffolds. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can also be envisioned by first introducing a second nitrile-containing substituent, leading to the formation of cyclic enaminonitriles which are versatile intermediates for further diversification.

Furthermore, the Gewald reaction offers a robust method for the synthesis of highly substituted 2-aminothiophenes. By reacting this compound with elemental sulfur and an active methylene compound (such as malononitrile or ethyl cyanoacetate) in the presence of a base, a diverse library of adamantyl-substituted aminothiophenes can be constructed. These products are not only structurally diverse in their own right but also serve as valuable intermediates for the synthesis of more complex fused heterocyclic systems like thieno[2,3-d]pyrimidines.

The table below summarizes some of the potential diversity-oriented synthesis strategies utilizing this compound, the types of heterocyclic scaffolds that can be generated, and the potential points of diversification.

| Synthesis Strategy | Reactants | Resulting Scaffold | Points of Diversification |

| Hantzsch-type Reaction | Aldehyde, Ammonia Source | Dihydropyridines/Pyridines | Aldehyde |

| Pyrazole Synthesis | Hydrazine Derivatives | Pyrazoles | Hydrazine substituent |

| Pyrimidine Synthesis | Amidines/Guanidine | Pyrimidines | Amidine/Guanidine substituents |

| Gewald Reaction | Elemental Sulfur, Active Methylene Compound | 2-Aminothiophenes | Active methylene compound |

| Thorpe-Ziegler Reaction | (after modification) | Cyclic Enaminonitriles | Substituents on the dinitrile precursor |

These strategies underscore the potential of this compound as a valuable building block in the generation of diverse chemical libraries. The resulting adamantyl-containing heterocyclic compounds are of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the adamantyl cage. Further exploration and optimization of these synthetic routes will undoubtedly expand the accessible chemical space and facilitate the discovery of new bioactive molecules.

Research in Biochemical and Pharmaceutical Contexts Excluding Clinical Data

Enzyme Inhibition Studies of Adamantyl-Containing Compounds

The bulky and hydrophobic nature of the adamantyl group makes it an effective anchor for binding to the active sites of various enzymes. This has led to its use in the design of potent and selective enzyme inhibitors. nih.govresearchgate.net Research has explored adamantane (B196018) derivatives as inhibitors for a range of enzymes, including soluble epoxide hydrolase (sEH), cholinesterases, and tyrosyl-DNA phosphodiesterase 1 (Tdp1). researchgate.netmdpi.comnih.govresearchgate.net

Understanding how adamantyl-containing inhibitors interact with their enzyme targets is crucial for optimizing their efficacy. Studies often employ techniques like X-ray crystallography and molecular docking to elucidate these interactions.

For instance, in the case of soluble epoxide hydrolase (sEH), adamantyl urea-based inhibitors have been shown to form key hydrogen bonds within the enzyme's active site. nih.gov The adamantane group typically occupies a hydrophobic pocket, contributing significantly to the binding affinity. While early symmetric ureas showed high potency, they suffered from poor solubility. The development of asymmetric ureas, incorporating a flexible side chain, helped to improve this property, though metabolic stability sometimes remained a challenge. nih.gov

Another example involves the inhibition of ornithine aminotransferase (OAT), a target in hepatocellular carcinoma. While not containing an adamantyl group, the inhibitor BCF3 demonstrates a dual inhibition mechanism, acting as both a mechanism-based inactivator and trapping the enzyme in a transient but stable complex. nih.gov This highlights the complex mechanisms that can be involved in enzyme inhibition.

The steric bulk of the adamantyl group can also play a role in the mechanism of inhibition by physically impeding the access of substrates to the enzyme's catalytic residues. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For adamantane derivatives, SAR studies have provided valuable insights for designing more potent and selective inhibitors.

In the context of cholinesterase inhibition, studies on adamantyl-based ester derivatives revealed that the position and nature of substituents on an associated phenyl ring significantly impact inhibitory activity against acetylcholinesterase (AChE). mdpi.com For example, an electron-withdrawing substituent at the 3-position of the phenyl ring generally led to stronger AChE inhibition. mdpi.com A compound bearing 2,4-dichloro substituents on the phenyl ring was identified as the most potent AChE inhibitor in the series. mdpi.com

For inhibitors of the Kv7.1/KCNE1 potassium channel, SAR studies of adamantane derivatives showed that inhibitory effect was not simply correlated with hydrophobicity or molecular volume, indicating that specific structural features are critical for activity. researchgate.net

Similarly, for soluble epoxide hydrolase (sEH) inhibitors, introducing methyl groups at the nodal positions of the adamantane ring was found to improve water solubility while maintaining high inhibitory potency. nih.gov This modification addresses a key limitation of earlier adamantyl-urea based inhibitors. nih.gov

Table 1: SAR Insights for Adamantyl-Based Enzyme Inhibitors

| Enzyme Target | Key SAR Finding | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Electron-withdrawing groups at position 3 of a phenyl ring enhance inhibitory activity. | mdpi.com |

| Soluble Epoxide Hydrolase (sEH) | Nodal substitution on the adamantane ring can improve solubility without losing potency. | nih.gov |

Development of Chemical Scaffolds for Biologically Active Molecules

Adamantane derivatives have been synthesized and evaluated for a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov For example, adamantyl hydrazone complexes with various metals have been studied for their antitumor activity. nih.gov The compound 3-(1-Adamantyl)-3-oxopropanenitrile itself can be seen as a versatile intermediate. The presence of a keto group and a nitrile group provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of heterocyclic compounds and other derivatives. researchgate.net

Applications in Chemical Biology Research

In chemical biology, adamantane-containing molecules are utilized as tools to probe biological systems. For instance, adamantane derivatives have been used to develop ligands for studying specific receptors and ion channels. publish.csiro.au The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile, a related but distinct structure, has been used as a precursor for synthesizing various heterocyclic compounds with potential applications in chemical biology research. researchgate.net The unique properties of the adamantyl group can be leveraged to design molecular probes with improved stability and cellular uptake.

Computational and Theoretical Investigations of 3 1 Adamantyl 3 Oxopropanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency.

DFT calculations are employed to determine a molecule's optimized geometry, vibrational frequencies, and electronic properties. epstem.net The process typically involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) that best represent the electronic structure of the molecule. mdpi.comdntb.gov.ua For instance, studies on related adamantane (B196018) derivatives have successfully used the B3LYP functional to optimize molecular structures and calculate properties. epstem.netresearchgate.net

In the case of 3-(1-adamantyl)-3-oxopropanenitrile, DFT would be used to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). From this optimized structure, further calculations can be performed. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to validate the computational model. epstem.net The Gauge-Independent Atomic Orbital (GIAO) method can also be used with DFT to predict NMR chemical shifts, which can then be correlated with experimental ¹H and ¹³C NMR data. epstem.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established. Research on analogous heterocyclic compounds demonstrates that DFT is a reliable tool for correlating theoretical data with experimental findings from techniques like FT-IR and NMR spectroscopy. dntb.gov.uaepstem.net

Table 1: Common DFT Applications in Molecular Analysis

| Computational Task | Purpose | Relevant Methods/Basis Sets | Example Application on Related Compounds |

|---|---|---|---|

| Geometry Optimization | To find the lowest energy, most stable molecular structure. | DFT (B3LYP, M06) / 6-31G, 6-311G(d,p) | Determining bond lengths, bond angles, and dihedral angles of adamantane-linked triazoles. epstem.netresearchgate.net |

| Frequency Calculation | To predict vibrational (IR, Raman) spectra and confirm stationary points. | DFT (B3LYP) / 6-311G(d,p) | Assigning vibrational modes and comparing with experimental FT-IR spectra. epstem.net |

| NMR Chemical Shifts | To predict ¹H and ¹³C NMR spectra. | GIAO (Gauge-Independent Atomic Orbital) | Correlating calculated chemical shifts with experimental data for validation. epstem.net |

| Electronic Properties | To calculate orbital energies (HOMO, LUMO), and reactivity descriptors. | TD-DFT (Time-Dependent DFT) | Analyzing the HOMO-LUMO energy gap to understand charge transfer phenomena. researchgate.net |

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. Molecular modeling and conformational analysis are used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

For this compound, the adamantane group is a rigid, cage-like hydrocarbon structure. nih.gov Therefore, conformational flexibility arises primarily from the rotation around the single bonds in the 3-oxopropanenitrile (B1221605) side chain: the C-C bond between the adamantyl group and the carbonyl group, and the C-C bond between the carbonyl and the nitrile group.

Conformational analysis of similar molecules, like propane, shows that staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain and van der Waals repulsion. masterorganicchemistry.com In this compound, rotation around the C-C bonds would lead to various conformers. Computational methods, such as DFT, can be used to calculate the energy of these different conformers to identify the most stable ones. researchgate.netmdpi.com Studies on other complex molecules have used a multi-step approach, starting with a semi-empirical method to identify low-energy structures before full optimization with a higher-level method like B3LYP. mdpi.com

The analysis would reveal the preferred dihedral angles and the energy barriers to rotation, providing a complete picture of the molecule's conformational landscape at room temperature. researchgate.net

Prediction of Reactivity and Electronic Properties

Theoretical calculations are invaluable for predicting a molecule's reactivity and understanding its electronic nature. This is often achieved through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and greater ease of electronic excitation. researchgate.netresearchgate.net

For this compound, these parameters can be calculated using DFT. researchgate.net The results would indicate the likely sites for nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) map is another tool that visualizes the charge distribution on the molecule's surface. researchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electron affinity (EA), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net While specific values for this compound are not published, studies on related adamantane derivatives and chalcones provide a framework for such an analysis. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Significance | Example Finding in Related Compounds |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. | In chalcones, the HOMO is often localized on the phenyl rings. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. | The LUMO can be distributed across the propenone system. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Chalcone derivatives show a HOMO-LUMO gap around 3.65 eV, suggesting charge transfer capabilities. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Measures the overall electron-attracting tendency. | Calculated from HOMO and LUMO energies to compare reactivity across a series of compounds. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A large value indicates high stability and low reactivity. | Derived from the HOMO-LUMO gap. researchgate.net |

Studies on Intermolecular Interactions and Crystal Packing

How molecules arrange themselves in the solid state is determined by a delicate balance of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and properties.

For this compound, the likely intermolecular interactions include weak C-H···O and C-H···N hydrogen bonds, as well as van der Waals forces (dispersion forces). Given the large, nonpolar surface area of the adamantane cage, dispersion forces are expected to play a significant role in the crystal packing. mdpi.com

Energy framework calculations can further analyze the crystal packing by computing the interaction energies between molecular pairs. mdpi.com These calculations separate the total interaction energy into electrostatic, dispersion, and other components, revealing the dominant forces responsible for the crystal's stability. In many adamantane derivatives, the crystal packing is heavily stabilized by a network of dispersion forces. mdpi.com

Emerging Research Areas and Future Perspectives for 3 1 Adamantyl 3 Oxopropanenitrile

Potential Applications in Advanced Materials Science

The incorporation of the adamantane (B196018) moiety into polymers is known to enhance their physical properties. usm.edu The rigidity and bulkiness of the adamantane cage can lead to materials with increased glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength. usm.edursc.org While specific research on polymers derived directly from 3-(1-adamantyl)-3-oxopropanenitrile is not yet widely published, the presence of the nitrile and ketone functionalities offers versatile handles for polymerization and cross-linking reactions.

The nitrile group can be polymerized or co-polymerized through various methods, including anionic and coordination polymerization, to create novel polymer backbones. Furthermore, the ketone group can be utilized for post-polymerization modifications, allowing for the tailoring of material properties. For example, polymers incorporating this compound could be developed as advanced photoresists. The high carbon-to-hydrogen ratio of adamantane-containing polymers makes them resistant to the reactive ion etching (RIE) process used in semiconductor manufacturing. oup.com Methacrylate polymers with pendant adamantane groups have demonstrated transparency at deep UV wavelengths (around 193 nm), a critical property for photolithography. oup.comresearchgate.net

The potential for creating high-performance polymers is significant. For instance, adamantane-containing polyimides have shown exceptionally high glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org It is conceivable that this compound could serve as a monomer or a key building block for creating polymers with desirable characteristics for optical and optoelectronic applications. rsc.org The development of adamantane-based polymers for drug delivery systems is another promising avenue, where the adamantane unit can be used to create matrices with controlled drug release properties. pensoft.netnih.gov

Table 1: Potential Enhancements in Polymer Properties by Incorporating the Adamantyl Moiety

| Property | Enhancement | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid and bulky nature of the adamantane cage restricts polymer chain mobility. usm.eduoup.com |

| Thermal Stability | Increase | The stable diamondoid structure of adamantane contributes to the overall thermal resistance of the polymer. usm.edu |

| Mechanical Strength | Increase | The rigid adamantane units can act as reinforcing elements within the polymer matrix. |

| Solubility | Improvement | The three-dimensional structure of adamantane can disrupt polymer chain packing, leading to better solubility in organic solvents. usm.edu |

| Optical Transparency | High | Adamantane-containing polymers can exhibit high transparency, particularly in the UV region. rsc.orgresearchgate.net |

| Etch Resistance | High | The high carbon-to-hydrogen ratio is beneficial for applications requiring resistance to plasma etching. oup.com |

Role in Agrochemical Research and Development

While the direct application of this compound in agrochemicals has not been extensively documented, the structural motifs present in the molecule suggest potential for such use. Adamantane derivatives have been investigated for their biological activities, including insecticidal properties. uni-giessen.de The lipophilic nature of the adamantane cage can enhance the penetration of molecules through biological membranes, a desirable characteristic for agrochemicals like pesticides and herbicides.

The nitrile group is a common feature in a number of commercial herbicides and pesticides. The reactivity of the β-ketonitrile moiety in this compound could be exploited to synthesize a library of derivatives for screening as potential agrochemical agents. For example, the active methylene (B1212753) group can be a site for further functionalization to create compounds with tailored biological activities. Recent studies have shown that some adamantane derivatives exhibit antimicrobial and antifungal properties, which could be relevant for developing new crop protection agents. mdpi.comnih.gov

Applications in the Dyestuff Industry

The use of adamantane derivatives in the dyestuff industry is an emerging area. While this compound itself is not a dye, its structure contains features that could be beneficial in the design of new dyestuffs. The adamantane group, due to its bulkiness, can be used to control the aggregation of dye molecules, which can affect their photophysical properties such as brightness and photostability. For instance, adamantane has been used in dye lasers to extend the lifetime of the gain medium by preventing photoionization. wikipedia.org

The β-ketonitrile group is a versatile synthon that can participate in condensation reactions to form various heterocyclic systems, many of which are known to be chromophoric. For example, β-ketonitriles are precursors for the synthesis of pyridines, pyrimidines, and pyrazoles, which form the core of many dyes. rsc.org The reaction of this compound with aromatic aldehydes or other coupling partners could lead to the synthesis of novel dyes with the bulky adamantyl group influencing their solid-state packing and optical properties. researchgate.net Recently, adamantane-modified anthracene-based emitters have been developed for efficient deep-blue non-doped OLEDs, highlighting the potential of adamantane in tuning the properties of luminescent materials. rsc.org

Catalytic Applications in Organic Transformations

The field of catalysis offers intriguing possibilities for this compound and its derivatives. While the compound itself may not be a catalyst, it can serve as a precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The steric bulk of the adamantyl group is a key feature in the design of ligands that can influence the selectivity and activity of a catalyst. For example, tri(1-adamantyl)phosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions, where its bulk and electron-donating properties lead to exceptional catalytic performance. princeton.eduresearchgate.net

The β-ketonitrile functionality can be chemically transformed to create a variety of chelating ligands. For instance, the nitrile group can be reduced to an amine, and the ketone can be converted to an alcohol, creating a bidentate amino-alcohol ligand. The adamantyl group in such a ligand would create a specific steric environment around the metal center, potentially leading to high selectivity in asymmetric catalysis.

Furthermore, β-ketonitriles themselves can participate as substrates in a variety of catalyzed reactions, such as Michael additions and cascade reactions, to produce complex molecules. rsc.orgnih.gov The unique reactivity of the active methylene group, flanked by a ketone and a nitrile, makes it a valuable building block in organic synthesis.

Future Directions in Synthetic Methodology and Derivatization

The development of new synthetic methods for and from this compound is a key area for future research. While general methods for the synthesis of β-ketonitriles exist, such as the acylation of nitriles or the cyanation of ketones, optimizing a high-yield synthesis for this specific compound is a primary goal. thieme-connect.comnih.gov A Russian patent describes a method for producing the related 3-(1-adamantyl)propanoic acid from 1-(1-adamantyl)propan-2-one, suggesting potential synthetic routes. google.com

The true potential of this compound lies in its derivatization. Both the ketone and the nitrile groups are amenable to a wide range of chemical transformations, allowing for the creation of a diverse library of new adamantane-containing compounds.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Nitrile | Hydrolysis | 3-(1-Adamantyl)-3-oxopropanamide, 3-(1-Adamantyl)-3-oxopropanoic acid openstax.orglibretexts.org |

| Reduction (e.g., with LiAlH4) | 3-Amino-1-(1-adamantyl)propan-1-one libretexts.orgchemistrysteps.com | |

| Reaction with Grignard Reagents | Adamantyl ketones with a new C-C bond chemistrysteps.comyoutube.com | |

| Cycloaddition Reactions | Heterocyclic compounds (e.g., tetrazoles) | |

| Ketone | Reduction (e.g., with NaBH4) | 3-(1-Adamantyl)-3-hydroxypropanenitrile |

| Grignard/Organolithium Addition | Tertiary alcohols with a new C-C bond | |

| Wittig Reaction | Alkenes | |

| Reductive Amination | Amines | |

| Active Methylene | Alkylation/Acylation | Substituted β-ketonitriles |

| Knoevenagel Condensation | α,β-Unsaturated products | |

| Michael Addition | Adducts with α,β-unsaturated compounds nih.gov |

The derivatization of the nitrile group can lead to amides, carboxylic acids, amines, and various heterocyclic compounds. openstax.orglibretexts.orgchemistrysteps.comlibretexts.org The ketone can be transformed into alcohols, alkenes, and amines. The active methylene group provides a site for introducing further functional groups through alkylation or condensation reactions. nih.gov The ability to orthogonally functionalize the molecule by selectively reacting one group while preserving the other opens up a vast chemical space for exploration. These new derivatives could find applications in medicinal chemistry, materials science, and catalysis, making the synthetic exploration of this compound a rich and promising field of study. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-(1-Adamantyl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The synthesis typically involves Knoevenagel condensation between 1-adamantyl carbonyl derivatives (e.g., 1-adamantyl ketones) and cyanoacetic acid derivatives. Key parameters include:

- Catalytic conditions : Use of piperidine or ammonium acetate in ethanol under reflux (70–80°C) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity .

- Steric considerations : The adamantyl group necessitates prolonged reaction times (24–48 hrs) due to hindered nucleophilic attack .

Q. How should researchers characterize the physicochemical properties of this compound?

Standard methods include:

- Melting point : Differential Scanning Calorimetry (DSC) to identify thermal transitions (e.g., decomposition >200°C) .

- Solubility : Poor aqueous solubility (logP ~3.2) due to the adamantyl group; use DMSO or ethanol for in vitro studies .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Adamantyl protons appear as multiplets at δ 1.6–2.1 ppm; nitrile carbon at δ 115–120 ppm .

- IR : Strong C≡N stretch at ~2240 cm⁻¹ and ketone C=O at ~1700 cm⁻¹ .

Q. What reactivity patterns are observed in this compound under basic/acidic conditions?

- Nitrile reactivity : Undergoes nucleophilic addition with amines or thiols to form imines or thioamides .

- Cyclization : With hydrazines, forms pyrazole derivatives via [3+2] cycloaddition (80°C, ethanol) .

- Hydrolysis : Acidic conditions (HCl/H₂O) convert the nitrile to a carboxylic acid, but adamantyl stability prevents backbone degradation .

Advanced Research Questions

Q. How does the adamantyl group influence regioselectivity in cross-coupling reactions?

- Steric effects : Hinders coupling at the β-position of the nitrile; palladium-catalyzed Suzuki-Miyaura reactions favor α-substitution .

- Electronic effects : Electron-withdrawing nitrile enhances electrophilicity at the carbonyl, enabling selective Grignard additions .

Q. What computational models predict the pharmacokinetic behavior of adamantane-containing nitriles?

- ADME modeling : Use Schrödinger’s QikProp to predict high blood-brain barrier penetration (logBB >0.3) due to adamantane’s lipophilicity .

- Docking studies : The adamantyl group stabilizes interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 3A4) .

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid cytochrome-mediated oxidation of the nitrile group .

- Protein binding : Use equilibrium dialysis to quantify >90% plasma protein binding, reducing free drug availability in vivo .

Q. What alternative synthetic strategies improve scalability for this compound?

- Microwave-assisted synthesis : Reduces reaction time to 2–4 hrs with comparable yield (85%) .

- Flow chemistry : Continuous processing minimizes intermediate purification steps, enhancing throughput .

Q. What are the stability profiles of this compound under accelerated storage conditions?

- Degradation pathways : Photooxidation of the nitrile to amide (UV light, 254 nm) and thermal decomposition above 150°C .

- Storage recommendations : Store at –20°C in amber vials under argon to prevent moisture absorption and photolysis .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- HPLC validation : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase acetonitrile/water (70:30 v/v); LOD = 0.1 µg/mL .

- LC-MS/MS : ESI+ mode (m/z 231.2 → 184.1) for trace analysis in biological samples .

Q. What polymorphic forms of this compound have been identified, and how do they affect crystallization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.